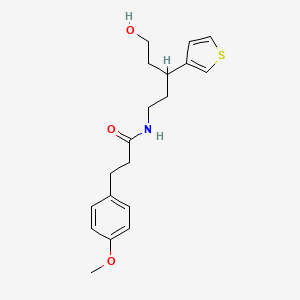
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide, also known as AMT-130, is a small molecule drug that is being developed as a potential treatment for Huntington's disease (HD). HD is a genetic disorder that affects the brain and causes progressive degeneration of neurons, leading to a range of symptoms including movement disorders, cognitive decline, and psychiatric disturbances. There is currently no cure for HD, and existing treatments only target the symptoms rather than the underlying cause of the disease. AMT-130 represents a promising new approach to treating HD by targeting the genetic mutation that causes the disease.
Wissenschaftliche Forschungsanwendungen
Antifungal, Antibacterial, and Antioxidant Activities
- Compounds derived from endophytic fungi, similar in structural motifs to the queried compound, have shown significant antifungal, antibacterial, and antioxidant activities. These include the inhibition of growth in various bacterial strains and potent antifungal activity against plant pathogens. Additionally, some compounds exhibited strong cytotoxicity against cancer cell lines, indicating their potential in developing new anticancer agents (Jian Xiao et al., 2014).
Anticancer Activity
- Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, structurally related to the compound , have been synthesized and demonstrated to possess significant antioxidant and anticancer activities. These derivatives were found to be particularly effective against human glioblastoma and breast cancer cell lines, showcasing the therapeutic potential of such compounds in oncology research (I. Tumosienė et al., 2020).
Anti-Inflammatory Agents
- Research into N-substituted derivatives with similar structural elements has identified potential anti-inflammatory agents. These compounds were synthesized and evaluated for their analgesic and anti-inflammatory effects, demonstrating promising results that could inform the development of new therapeutic agents for inflammation-related conditions (H. Thabet et al., 2011).
Photosensitizing Properties
- Studies on zinc phthalocyanine derivatives, which share a moiety with the queried compound, have highlighted their high singlet oxygen quantum yield and potential as Type II photosensitizers in photodynamic therapy for cancer treatment. These findings underscore the versatility of thiophene-containing compounds in medical applications, particularly in oncology (M. Pişkin et al., 2020).
Cytotoxic Evaluation
- The design and synthesis of acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione, incorporating elements similar to the target compound, have been explored for their cytotoxicity and potential as anticancer agents. Some derivatives showed high efficacy against resistant cell lines, indicating the potential of thiophene derivatives in cancer therapy (I. Gomez-Monterrey et al., 2011).
Eigenschaften
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-23-18-5-2-15(3-6-18)4-7-19(22)20-11-8-16(9-12-21)17-10-13-24-14-17/h2-3,5-6,10,13-14,16,21H,4,7-9,11-12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGCUPRYOUSTBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CSC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2397794.png)
![2-[(15S)-10-(3-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2397796.png)
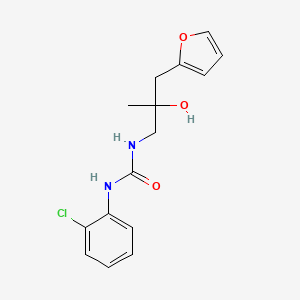
![6,12-Dihydroindeno[1,2-b]fluorene](/img/structure/B2397799.png)
![2,4-Dimethyl-N-[2-(1-methyl-6-oxopyridazin-3-YL)phenyl]benzamide](/img/structure/B2397800.png)
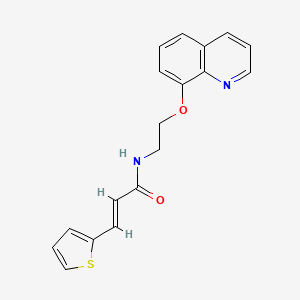
![2,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2397806.png)
![5-(2-chloro-6-fluorobenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2397807.png)
![3-Chloro-5-ethoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B2397809.png)
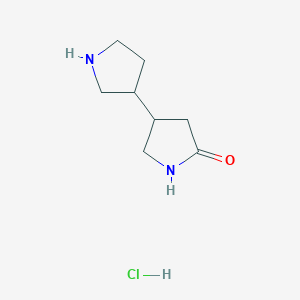
![N-(4-(N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2397812.png)
![tert-butyl 2-oxospiro[1H-indole-3,3'-piperidine]-1'-carboxylate](/img/structure/B2397814.png)
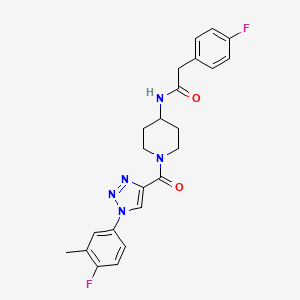
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2397817.png)